![molecular formula C18H22N2O3 B11038967 4-(But-2-ynoyl)-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B11038967.png)
4-(But-2-ynoyl)-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide
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Overview
Description
4-(2-BUTYNOYL)-N-(2-METHYL-2-PROPANYL)-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a butynoyl group, a methylpropanyl group, and a tetrahydrobenzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-BUTYNOYL)-N-(2-METHYL-2-PROPANYL)-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazepine ring, followed by the introduction of the butynoyl and methylpropanyl groups. Common reagents used in these reactions include alkyl halides, acetylenes, and amines. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-BUTYNOYL)-N-(2-METHYL-2-PROPANYL)-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazepine ring or the butynoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-BUTYNOYL)-N-(2-METHYL-2-PROPANYL)-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-BUTYNOYL)-N-(2-METHYL-2-PROPANYL)-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(2-BUTYNOYL)-N-(2-METHYL-2-PROPANYL)-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-5-CARBOXAMIDE: shares structural similarities with other benzoxazepines, such as:
Uniqueness
The uniqueness of 4-(2-BUTYNOYL)-N-(2-METHYL-2-PROPANYL)-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-5-CARBOXAMIDE lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H22N2O3 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-tert-butyl-4-but-2-ynoyl-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxamide |
InChI |
InChI=1S/C18H22N2O3/c1-5-8-15(21)20-11-12-23-14-10-7-6-9-13(14)16(20)17(22)19-18(2,3)4/h6-7,9-10,16H,11-12H2,1-4H3,(H,19,22) |
InChI Key |
RYKWAGWRQPDGGX-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCOC2=CC=CC=C2C1C(=O)NC(C)(C)C |
Origin of Product |
United States |
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